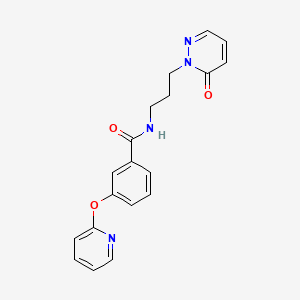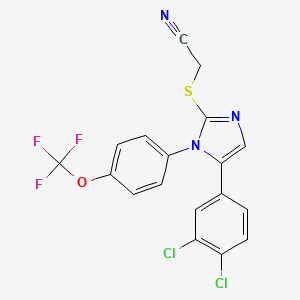
2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile is a useful research compound. Its molecular formula is C18H10Cl2F3N3OS and its molecular weight is 444.25. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metal-Based Chemotherapy Against Tropical Diseases
Research into novel metal-based chemotherapies for treating tropical diseases has led to the development of copper and gold complexes involving imidazole derivatives. These complexes have been synthesized through reactions in acetonitrile and characterized for their potential against diseases such as Trypanosoma cruzi, the causative agent of Chagas disease. The studies demonstrate significant improvements in inhibitory activity against the pathogen compared to traditional compounds, highlighting the potential for metal-based drugs in combating tropical diseases (Navarro et al., 2000); (Navarro et al., 2001).
Electrochemical Studies and Polymerization
The synthesis and polymerization of novel monomers, including benzimidazole derivatives and their copolymerization with other compounds like ethylenedioxythiophene, have been explored in acetonitrile solutions. These studies focus on the electrochemical properties and potential applications in developing materials with specific optical and electrochromic properties. The research points toward innovative materials for electronic and photonic devices, benefiting from the unique characteristics of the synthesized compounds (Soylemez et al., 2015).
Antibacterial and Antioxidant Activities
Investigations into novel antibacterial agents have led to the design and synthesis of imidazole derivatives aimed at targeting anaerobic bacteria specifically. These studies offer promising directions for developing new antibacterial therapies, especially for infections resistant to conventional treatments. Additionally, the antioxidant activities of certain heterocyclic compounds incorporating the imidazole moiety have been evaluated, identifying potential applications in preventing oxidative stress-related diseases (Dickens et al., 1991); (El‐Mekabaty, 2015).
Fluorophore Development and Photophysical Studies
The creation and study of novel fluorophores based on imidazole derivatives have been a significant area of research. These fluorophores exhibit unique photophysical properties, such as absorption and emission in specific spectral regions, making them suitable for applications in fluorescence microscopy, sensors, and other optical technologies. The synthesis process often involves reactions in acetonitrile, and the resulting compounds are characterized for their thermal stability, solvatochromism, and photostability (Padalkar et al., 2015).
properties
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2F3N3OS/c19-14-6-1-11(9-15(14)20)16-10-25-17(28-8-7-24)26(16)12-2-4-13(5-3-12)27-18(21,22)23/h1-6,9-10H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZQXJNBDKIATL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CN=C2SCC#N)C3=CC(=C(C=C3)Cl)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2801570.png)
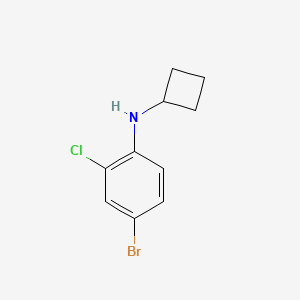
![N-(3-methoxybenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2801572.png)
![(3E)-3-{[(4-methoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2801573.png)
![6-(4-benzylpiperidin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2801578.png)
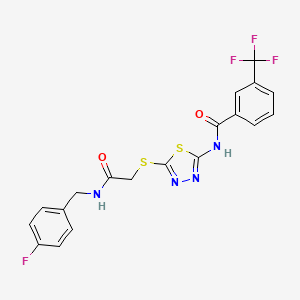
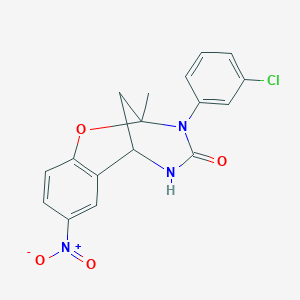
![2-methoxy-6-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol](/img/structure/B2801583.png)
![N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2801584.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide](/img/structure/B2801585.png)
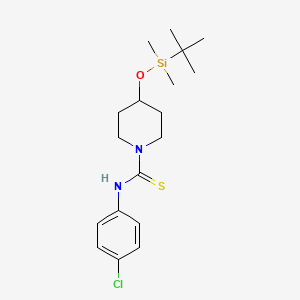

![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2801589.png)
